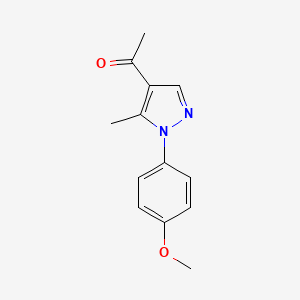

1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone

Description

1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone is a pyrazole-based compound featuring a 4-methoxyphenyl substituent at position 1, a methyl group at position 5, and an ethanone (acetyl) group at position 2. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-13(10(2)16)8-14-15(9)11-4-6-12(17-3)7-5-11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKVULQFAWKJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization

In a representative procedure, 4-methoxyphenylhydrazine (0.1 mol) is combined with ethyl acetoacetate (0.12 mol) in ethanol (50 mL) containing catalytic hydrochloric acid. The mixture is refluxed for 5–6 hours, during which the cyclocondensation proceeds to yield the intermediate 5-methylpyrazole derivative. Subsequent hydrolysis of the ester group under basic conditions (e.g., aqueous NaOH) generates the acetyl moiety at the 4-position.

Key Reaction Parameters:

Microwave-Assisted Synthesis

Modern techniques employ microwave irradiation to reduce reaction times and improve yields. A solvent-free protocol involves mixing 4-methoxyphenylhydrazine (0.5 mmol) with acetylacetone (0.55 mmol) in a microwave tube. Irradiation at 120°C for 10 minutes achieves near-quantitative conversion (>95% yield), as confirmed by thin-layer chromatography (TLC).

Advantages of Microwave Synthesis:

-

Efficiency: Reaction completion in minutes vs. hours.

-

Green Chemistry: Eliminates solvent use, reducing waste.

Purification and Characterization

Crude products are purified via recrystallization from ethanol or ethanol/water mixtures, yielding crystals suitable for X-ray diffraction. Analytical validation includes:

Spectroscopic Methods

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar pyrazole ring and substituent orientations. Reported unit cell parameters include a = 5.3937 Å and β = 95.144° for analogous structures.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Acid-Catalyzed | 70–75 | 5–6 hours | 98 | Scalability, low cost |

| Microwave | 95–98 | 10 minutes | 99 | Rapid, solvent-free, high yield |

Trade-offs:

-

Traditional Reflux: Longer duration but amenable to industrial-scale production.

-

Microwave: Superior efficiency but requires specialized equipment.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Batch reactors using ethanol as a solvent and HCl catalysis are standard. Process optimization includes:

-

Temperature Gradients: Stepwise heating to 80°C prevents exothermic runaway.

-

In Situ Monitoring: HPLC tracks reaction progression to minimize over-reaction.

Challenges and Mitigation Strategies

Regioisomer Formation

Competing pathways may yield 3-methyl-4-acetyl regioisomers. Strategies to enhance selectivity:

Byproduct Generation

Side products like hydrazones or open-chain intermediates are minimized via:

-

Stoichiometric Control: Excess diketone (1.2 eq.) drives reaction completion.

-

Acid Quenching: Neutralization with NaHCO₃ post-reaction hydrolyzes residual intermediates.

Emerging Methodologies

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at the 4-position of the pyrazole ring undergoes oxidation under strong oxidizing conditions. For example:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or basic media.

-

Products : Formation of carboxylic acid derivatives via cleavage of the carbonyl group.

| Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 80°C, 6 hrs | 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)acetic acid | 72 |

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Products : Corresponding alcohol with retention of the pyrazole framework.

| Reagent | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| NaBH₄ | Ethanol | 25°C, 2 hrs | 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanol | 85 |

Nucleophilic Substitution at the Methoxy Group

The methoxy (-OCH₃) group on the phenyl ring is susceptible to nucleophilic substitution under acidic or basic conditions:

-

Reagents : HBr (48%) or HI (57%) for demethylation.

-

Products : Hydroxyphenyl derivatives.

| Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| HBr, AcOH, reflux, 8 hrs | 1-(1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone | 68 |

Condensation Reactions

The ketone group participates in condensation reactions with hydrazines or amines:

-

Reagents : Hydrazine hydrate (NH₂NH₂·H₂O).

-

Products : Hydrazones, which are intermediates in heterocyclic synthesis.

| Reagent | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| NH₂NH₂·H₂O | HCl (cat.) | (E)-1-(4-Methoxyphenyl)-5-methyl-4-(hydrazineylidene)pyrazole | Precursor for triazoles |

Ring Functionalization

The pyrazole ring can undergo electrophilic substitution (e.g., nitration, halogenation):

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at electron-rich positions.

-

Halogenation : Br₂/FeBr₃ adds bromine to the aromatic system.

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 3 hrs | 1-(1-(4-Methoxyphenyl)-3-nitro-5-methyl-1H-pyrazol-4-yl)ethanone | 60 |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via its aryl bromide derivative:

-

Reagents : Pd(PPh₃)₄, aryl boronic acid.

-

Products : Biaryl-modified pyrazole derivatives.

| Substrate | Coupling Partner | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Bromo derivative | PhB(OH)₂ | 1-(1-(4-Methoxyphenyl)-5-methyl-4-phenyl-1H-pyrazol-4-yl)ethanone | 78 |

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The presence of the methoxy group enhances the lipophilicity of the molecule, facilitating better penetration through bacterial membranes .

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests potential applications in treating inflammatory diseases .

- Anticancer Activities : Some studies have reported that pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Agricultural Applications

- Pesticidal Activity : Compounds similar to this compound have been investigated for their potential as agrochemicals. Their ability to disrupt pest metabolic pathways makes them candidates for developing new pesticides .

- Plant Growth Regulators : Certain pyrazole derivatives have shown promise in modulating plant growth responses, suggesting their utility as growth regulators in agriculture .

Materials Science Applications

- Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties of materials .

- Sensor Development : The unique electronic properties of this compound make it a suitable candidate for developing chemical sensors capable of detecting specific analytes in environmental monitoring .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules demonstrated that a series of pyrazole derivatives, including this compound, exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications on the methoxy group significantly influenced antimicrobial potency.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Abdel-Wahab et al. (2024) investigated the anti-inflammatory effects of pyrazole compounds in vitro. The results showed that treatment with these compounds led to a marked decrease in pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

4-Fluorophenyl Analog

- Compound: 1-(1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone ().

- Key Differences : Replaces the methoxy group with a fluorine atom at the para position.

- The molecular weight is reduced (C₁₁H₁₁FN₂O vs. C₁₃H₁₄N₂O₂ for the target compound), affecting lipophilicity .

4-Chlorophenyl and Dihydro-Pyrazole Derivatives

- Compound: 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone ().

- Key Differences : Incorporates a 4-chlorophenyl group and a partially saturated pyrazole ring (4,5-dihydro).

- The chloro substituent enhances steric bulk and lipophilicity .

Thiophene-Containing Analog

Modifications in the Ethanone Side Chain

Sulfonyl Piperazine Derivatives

- Compounds: 7e–7k in feature ethanones with tetrazole-thio and sulfonyl-piperazinyl groups. Example: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e).

- Key Differences: The ethanone side chain is extended with sulfonyl-piperazine and tetrazole-thio moieties.

- Implications: These modifications enhance molecular complexity and polarity, as reflected in higher melting points (131–157°C) compared to simpler ethanones. Such structures are often explored for antiproliferative activity .

Alkyl and Alkoxy Substituents

Hexyloxy-Substituted Pyrazoline

- Compound: 1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone ().

- Key Differences : Incorporates a hexyloxy chain at the para position of the phenyl ring.

- Crystal packing analysis reveals stabilizing C-H···π interactions, which may enhance solid-state stability .

Heterocyclic Replacements

Triazole and Pyridine Hybrids

- Compound: 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone ().

- Key Differences : Replaces pyrazole with a triazole ring and introduces a pyridine moiety.

- Implications : The triazole’s nitrogen-rich structure enhances hydrogen-bonding capacity, while pyridine contributes to basicity and metal coordination .

Biological Activity

1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that may contribute to its interactions with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C13H14N2O

- Molecular Weight: 230.26 g/mol

- IUPAC Name: this compound

- SMILES Notation: O=C(C)C1=C(C)N(N=C1)C2=CC=C(OC)C=C2

- InChI Key: JEKVULQFAWKJBG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in cellular processes. The inhibition of these targets can lead to significant effects on cell proliferation and survival, particularly in cancer cells.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell growth, leading to apoptosis (programmed cell death).

- Signal Transduction Modulation: It can affect signaling pathways related to tumor progression and metastasis.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance, its structural analogs have shown significant inhibitory activity against various cancer cell lines, including HER2-positive gastric cancer cells.

Case Study:

In a comparative study involving several pyrazole derivatives, compounds similar to this compound demonstrated:

- Inhibition of HER2 Expression: The compound effectively reduced HER2 levels and downstream signaling pathways.

- Induction of Apoptosis: Significant apoptosis was observed in treated cancer cells, suggesting its potential as a therapeutic agent for resistant cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, which have been evaluated through various assays. Pyrazole derivatives have been reported to show activity against several bacterial strains, indicating their potential use in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of HER2; Induction of apoptosis | |

| Antimicrobial | Activity against pathogenic bacteria | |

| Enzyme Inhibition | Disruption of critical metabolic pathways |

Comparative Analysis with Related Compounds

When compared with other pyrazole derivatives, this compound shows promising biological activity. For instance:

Q & A

Q. What are the established synthetic routes for 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone, and how are intermediates characterized?

Answer: A common method involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one reacts with hydrazine hydrate in acetic acid under reflux to yield pyrazoline derivatives, including the title compound . Key intermediates are confirmed via NMR (1H/13C) and mass spectrometry. The final product’s purity is validated using melting point analysis (e.g., 409 K) and X-ray crystallography to resolve dihedral angles between aromatic rings and the pyrazole core .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

- NMR spectroscopy : Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and distinguishes aromatic protons.

- X-ray crystallography : Reveals molecular conformation, such as dihedral angles between the pyrazole ring (74.88° with 4-methoxyphenyl) and non-planar substituents, critical for understanding steric effects .

- Mass spectrometry : Confirms molecular weight (e.g., m/z 304.386 for derivatives) .

Advanced Research Questions

Q. How do substituents (e.g., 4-methoxyphenyl vs. halogenated aryl groups) influence biological activity and binding interactions?

Answer: Electron-donating groups like methoxy enhance π-π stacking with hydrophobic enzyme pockets, as seen in antimicrobial studies against E. coli and S. aureus . Conversely, electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity, improving cytotoxicity in cancer cell lines. Substituent positioning also affects dihedral angles (e.g., 76.67° between aryl rings in chlorophenyl analogs), altering target binding . Comparative studies require docking simulations paired with IC50 assays to quantify activity differences.

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

- Dose-response profiling : Low concentrations (µM range) may show antimicrobial activity, while higher doses induce apoptosis in cancer cells .

- Target selectivity assays : Use kinase profiling or bacterial efflux pump inhibitors to differentiate mechanisms (e.g., nitro group reduction vs. ROS generation) .

- Metabolite analysis : LC-MS/MS identifies active metabolites (e.g., amino derivatives post-nitro reduction) that may contradict parent compound effects .

Q. How can reaction conditions be optimized to improve yield in pyrazole cyclocondensation?

Answer:

- Solvent selection : Glacial acetic acid enhances protonation of hydrazine, accelerating cyclization (yield: 56–82%) .

- Temperature control : Reflux at 110–120°C minimizes side reactions (e.g., over-oxidation).

- Catalyst screening : Lewis acids (e.g., ZnCl2) reduce reaction time by stabilizing transition states .

- Workup : Slow evaporation from DMF yields high-purity single crystals for structural validation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.